REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([C:12]#[N:13])[cH:6][nH:7][c:8]2[c:9]([CH3:11])[cH:10]1.[C:28]([O-:29])(=[O:30])[OH:31].[CH2:21]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1.[CH3:33][N:34]([CH3:35])[CH:36]=[O:37].[CH:16]([Li:17])([CH2:18][CH3:19])[CH3:20].[ClH:27].[H-:14].[Na+:15].[Na+:32].[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1>>[c:2]1([CH:28]=[O:29])[cH:3][c:4]2[c:5]([C:12]#[N:13])[cH:6][nH:7][c:8]2[c:9]([CH3:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)cc2c(C#N)c[nH]c12
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(C=O)cc2c(C#N)c[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |